4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-4-6-12-23(13-7-5-2)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(28-19)14-27-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEULINJLJVWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is the bacterial cell division protein FtsZ . FtsZ is a protein essential for bacterial cell division and is a promising target for the development of new antibacterial agents .
Mode of Action
The compound interacts with FtsZ, inhibiting its function and thereby preventing bacterial cell division . This interaction disrupts the formation of the Z-ring, a structure formed by FtsZ at the site of cell division, leading to the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the bacterial cell division pathway by targeting FtsZ . The inhibition of FtsZ disrupts the formation of the Z-ring, which is crucial for bacterial cytokinesis . This disruption prevents the bacteria from dividing and growing.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting FtsZ, the compound prevents bacterial cell division, thereby stopping the proliferation of the bacteria .
Biological Activity
4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, focusing on its mechanism of action, target proteins, and relevant case studies.
- Molecular Formula : C19H28N4O5S
- Molecular Weight : 424.52 g/mol
- CAS Number : 850936-09-3
The primary target of this compound is the bacterial cell division protein FtsZ . This protein plays a crucial role in bacterial cytokinesis, and the compound inhibits its function, leading to the prevention of bacterial cell division and ultimately inhibiting bacterial growth.
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
A study investigating the antimicrobial properties of various oxadiazole derivatives found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound's inhibition of FtsZ was confirmed through in vitro assays where it showed a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus.
Antiplasmodial Potential
In another study focused on malaria prevention, derivatives similar to this compound were evaluated for their activity against Plasmodium falciparum. The results indicated that compounds within this class exhibited slow-action antiplasmodial activity with IC50 values ranging from 40 to 550 nM .
Cytotoxicity Assessment
Research exploring the cytotoxic effects on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The mechanism involved mitochondrial pathways and caspase activation, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues
The compound shares its core architecture with several analogues, differing primarily in sulfamoyl and oxadiazole substituents. Key structural comparisons include:
Key Observations :
- The methoxymethyl substituent on the oxadiazole introduces moderate polarity, contrasting with LMM11's furan (heterocyclic) or LMM5's bulky 4-methoxyphenylmethyl groups .
Antifungal and Enzyme Inhibition
- LMM5 and LMM11 : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition, with MIC values in the µg/mL range. LMM11 showed superior activity, attributed to its furan substituent enhancing target binding .
- The dibutylsulfamoyl group may enhance hydrophobic interactions with the enzyme's active site .
- Derivative 6a (): A sulfonamide-oxadiazole hybrid inhibited human carbonic anhydrase II (hCA II) with a docking score of −8.1 kcal/mol, highlighting the role of sulfamoyl groups in enzyme binding .
Cytotoxicity and Physicochemical Properties
- Lipophilicity : The target compound’s dibutyl group likely increases log P compared to analogues with cyclohexyl or methoxyethyl sulfamoyl groups (e.g., 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide in ), which may affect bioavailability and toxicity .
- Compliance with Lipinski’s Rules : Analogues like compound 3 () meet Lipinski criteria (log P < 5), whereas bulkier derivatives (e.g., compound 4 in ) exceed log P limits, underscoring the need for balanced substituent design .
Structure-Activity Relationships (SAR)
- Sulfamoyl Group :
- Heterocyclic Groups: Furan (LMM11) or thiophene (compound 25 in ) substituents enhance π-π stacking in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
